N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide
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Overview
Description
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide is a useful research compound. Its molecular formula is C25H23N5O2 and its molecular weight is 425.492. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives: A Patent Review
Triazoles, including compounds structurally related to N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-naphthamide, have been the focus of extensive research due to their broad spectrum of biological activities. A review covering patents from 2008 to 2011 highlights the development of new triazole derivatives with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The preparation of these derivatives raises important considerations for green chemistry and sustainability, underscoring the ongoing challenge of finding efficient, environmentally friendly synthesis methods for these compounds. This work emphasizes the need for new drugs to address emerging diseases and drug-resistant bacteria, highlighting the triazoles' potential against neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazoles
The synthetic versatility of 1,2,3-triazoles, including those related to this compound, is evident in their wide-ranging applications from drug discovery to materials science. The copper(I)-catalyzed azide-alkyne cycloaddition, known as the click reaction, is highlighted for its efficiency and selectivity in synthesizing 1,4-disubstituted 1,2,3-triazoles. This methodology supports the rapid, high-yield production of triazole derivatives, facilitating their exploration for new therapeutic and material applications (Kaushik et al., 2019).
Advances in Eco-friendly Triazole Synthesis
Recent developments in eco-friendly procedures for triazole synthesis demonstrate a commitment to sustainable chemistry. Innovations include the use of microwave irradiation and a variety of green catalysts, such as biosourced materials and recyclable catalysts, to synthesize 1,2,3-triazoles. These advances offer significant benefits, including reduced reaction times, simpler purification processes, and higher yields, making the synthesis of compounds like this compound more sustainable and efficient (de Souza et al., 2019).
Mechanism of Action
Target of Action
Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of triazole compounds is often related to their ability to interact with the active sites of enzymes. For example, the anticancer activity of some triazole compounds is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their versatile biological activities. The specific pathways affected would depend on the exact structure of the compound and its targets .
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific structures. Some triazole-containing drugs on the market include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
Result of Action
The result of the action of triazole compounds can be diverse due to their wide range of biological activities. For example, they can have antimicrobial, anticancer, antiviral, anti-inflammatory, and many other effects .
Action Environment
The action environment can influence the efficacy and stability of triazole compounds. Factors such as pH, temperature, and the presence of other substances can affect how these compounds interact with their targets .
Properties
IUPAC Name |
N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2/c31-24(20-11-10-18-6-4-5-7-19(18)16-20)26-21-12-14-29(15-13-21)25(32)23-17-30(28-27-23)22-8-2-1-3-9-22/h1-11,16-17,21H,12-15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZNJOSMSTNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C4=CN(N=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.